An In-Depth Technical Guide to (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol (CAS No. 61291-91-6)
An In-Depth Technical Guide to (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol (CAS No. 61291-91-6)
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry. The thiazole moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1] This document details the synthesis, characterization, and potential therapeutic applications of this specific thiazole derivative, providing field-proven insights and detailed experimental protocols to support further research and development. The Chemical Abstracts Service (CAS) number for (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol is 61291-91-6.[2]
Introduction: The Significance of the Thiazole Scaffold
The 1,3-thiazole ring is a privileged heterocyclic motif in drug discovery, valued for its unique electronic properties and ability to engage in various biological interactions. This five-membered aromatic ring containing sulfur and nitrogen atoms is a key structural component in a multitude of natural products and synthetic pharmaceuticals. Its derivatives are known to possess a broad spectrum of pharmacological activities, including but not limited to, anticancer, antibacterial, antifungal, anti-inflammatory, and anti-HIV properties.[1][3] The diverse bioactivities of thiazole-containing compounds underscore the importance of synthesizing and evaluating novel analogs for potential therapeutic applications. This guide focuses on (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol, a derivative that holds promise for further investigation in various therapeutic areas.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development, influencing factors such as solubility, stability, and bioavailability.
| Property | Value | Source |
| CAS Number | 61291-91-6 | [2] |
| Molecular Formula | C₁₁H₁₁NOS | [2] |
| Molecular Weight | 205.28 g/mol | [2] |
| Appearance | White to off-white crystalline solid | Commercially available data |
| Melting Point | 116-118 °C | Commercially available data |
| Solubility | Soluble in methanol, ethanol, and other organic solvents. | General knowledge |
Synthesis of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol
The synthesis of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol is typically achieved through a two-step process: the initial formation of the thiazole ring via the Hantzsch thiazole synthesis, followed by the reduction of the ester functionality at the 5-position.
Step 1: Hantzsch Thiazole Synthesis of Ethyl 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylate
The Hantzsch synthesis is a classic and versatile method for the preparation of thiazole derivatives. This reaction involves the condensation of a thioamide with an α-haloketone. In this specific synthesis, thiobenzamide reacts with ethyl 2-chloroacetoacetate to yield the ethyl ester precursor.[1]
Experimental Protocol:
-
To a solution of thiobenzamide (0.1 mol) in 40 mL of ethanol, add an equimolar amount of ethyl 2-chloroacetoacetate (0.1 mol).
-
Reflux the reaction mixture for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the resulting mixture with a 5% sodium bicarbonate (NaHCO₃) solution.
-
Filter the precipitated solid, wash it thoroughly with water, and dry to obtain the pure ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.[1]
Causality: The refluxing in ethanol provides the necessary thermal energy for the condensation reaction to proceed at an optimal rate. The basic workup with sodium bicarbonate is crucial to neutralize any excess acid and facilitate the precipitation of the final product.
Characterization of Ethyl 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylate:
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¹H NMR (DMSO-d₆, 500 MHz, ppm): δ 8.1 (m, 2H, Ph), 7.50 (m, 3H, Ph), 4.3 (q, 2H, -CH₂CH₃), 2.73 (s, 3H, CH₃), 1.3 (t, 3H, -CH₂CH₃).[4]
-
Mass Spectrum (EI, 70eV): m/z 247 (M⁺).[4]
Caption: Hantzsch synthesis of the thiazole ester precursor.
Step 2: Reduction of the Ester to (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol
The final step involves the reduction of the ethyl ester to the corresponding primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation.[5][6]
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Dissolve the ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the dropwise addition of water, followed by a 15% sodium hydroxide (NaOH) solution, and then more water (Fieser workup).[7] This procedure is critical for safely decomposing the excess LiAlH₄ and precipitating the aluminum salts.
-
Filter the resulting solid and wash it with ether or THF.
-
Combine the organic filtrates, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol.
Causality: The use of an inert atmosphere and anhydrous solvents is paramount as LiAlH₄ reacts violently with water.[5] The Fieser workup is a well-established and safe method for quenching LiAlH₄ reductions, resulting in a granular precipitate that is easily filtered.[7]
Caption: Reduction of the thiazole ester to the target alcohol.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the methylene protons of the alcohol, the phenyl protons, and the hydroxyl proton.
-
¹³C NMR Spectroscopy: The carbon NMR will provide information on the number and types of carbon atoms present in the molecule.
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Mass Spectrometry: The mass spectrum will confirm the molecular weight of the compound. The predicted monoisotopic mass is 205.05614 Da.[5] The mass spectrum may also show characteristic fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile is a common starting point for method development for thiazole derivatives.
Potential Biological Applications and Future Directions
The thiazole nucleus is a cornerstone in the development of various therapeutic agents. While specific biological data for (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol is not extensively reported in publicly available literature, the known activities of structurally related compounds provide a strong rationale for its investigation in several key areas.
Anticancer Activity
Numerous thiazole derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[3][8] For instance, novel thiazoles carrying a 1,3,4-thiadiazole moiety have shown significant antitumor activity against the liver carcinoma cell line (HepG2), with some compounds exhibiting IC₅₀ values in the sub-micromolar range.[8] The mechanism of action for many anticancer thiazoles involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.
Future Research: It is highly recommended to screen (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol for its cytotoxic effects against a panel of cancer cell lines, such as those from breast, lung, colon, and liver cancers, using standard assays like the MTT or SRB assay.
Antimicrobial Activity
The thiazole scaffold is also a key component of many antimicrobial agents. Thiazole derivatives have been reported to exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9] For example, certain synthetic thiazole compounds have shown efficacy against pathogenic strains of Staphylococcus aureus and Escherichia coli.[9]
Future Research: The antimicrobial potential of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol should be evaluated by determining its minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria and fungi.
Neuroprotective Effects
Recent studies have highlighted the potential of thiazole derivatives in the context of neurodegenerative diseases. Some methylthiazole derivatives have been investigated for their neuroprotective properties.[10]
Future Research: Investigating the neuroprotective effects of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol in in vitro models of neurotoxicity or in vivo models of neurodegeneration could open new avenues for its therapeutic application.
Conclusion
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol is a readily synthesizable compound with a chemical scaffold that is well-represented in a variety of biologically active molecules. This technical guide provides a solid foundation for its preparation and characterization. The compelling evidence of anticancer, antimicrobial, and neuroprotective activities within the broader class of thiazole derivatives strongly supports the further investigation of this specific compound. The detailed protocols and scientific rationale presented herein are intended to empower researchers to explore the full therapeutic potential of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol.
References
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Al-Abdullah, E. S., Al-Sanea, M. M., & Hassan, A. S. (2017). A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety. Chemistry Central Journal, 11(1), 23. [Link]
-
Araniciu, C., Palage, M., Oniga, S., Pirnau, A., Verité, P., & Oniga, O. (2013). Synthesis and Characterization of Some Novel 5,2- and 4,2-bisthiazoles Derivatives. Revista de Chimie, 64(10), 1067-1071. [Link]
-
Hassan, A., & El-Sayed, H. (2021). SYNTHETIC APPROACHES TOWARD CERTAIN STRUCTURALLY RELATED ANTIMICROBIAL THIAZOLE DERIVATIVES (2010-2020). HETEROCYCLES, 102(9), 1676. [Link]
-
Li, X., et al. (2015). Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy. ACS Chemical Neuroscience, 6(7), 1157-1171. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Matrix Fine Chemicals. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL. [Link]
-
PubChem. (4-methyl-2-phenyl-thiazol-5-yl)-methanol. [Link]
-
University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. [Link]
-
Yakaiah, T., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 529. [Link]
Sources
- 1. bch.ro [bch.ro]
- 2. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL | CAS 61291-91-6 [matrix-fine-chemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reduction of Carboxylic Acids by LiAlH<sub>4</sub> | Ambeed [ambeed.com]
- 7. Workup [chem.rochester.edu]
- 8. A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Development of a Flavor Ingredient Wheel Linking E-Liquid Additives to the Labeled Flavor of Vaping Products - PMC [pmc.ncbi.nlm.nih.gov]
